![molecular formula C9H7ClF3N B1434893 2-Chloro-4-[1-(trifluoromethyl)cyclopropyl]pyridine CAS No. 1803561-59-2](/img/structure/B1434893.png)
2-Chloro-4-[1-(trifluoromethyl)cyclopropyl]pyridine
Descripción general
Descripción
2-Chloro-4-[1-(trifluoromethyl)cyclopropyl]pyridine is a specialized organic compound with potential implications in scientific research. It has a molecular weight of 221.61 .
Synthesis Analysis
2-Chloro-4-(trifluoromethyl)pyridine can be synthesized from 2-chloro-4-iodopyridine . The synthesis of related compounds often encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The InChI code for this compound is1S/C9H7ClF3N/c10-7-5-6 (1-4-14-7)8 (2-3-8)9 (11,12)13/h1,4-5H,2-3H2 . More detailed spectroscopic studies and molecular structure investigations can be found in various scientific publications . Chemical Reactions Analysis
The major use of trifluoromethylpyridine (TFMP) derivatives, which include this compound, is in the protection of crops from pests . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The presence of fluorine and pyridine structure result in its superior pest control properties when compared to traditional phenyl-containing insecticides .Aplicaciones Científicas De Investigación
Synthesis and Intermediary Role
- 2-Chloro-4-[1-(trifluoromethyl)cyclopropyl]pyridine plays a crucial role as an intermediate in the synthesis of various compounds. For instance, it has been utilized in the synthesis of highly efficient herbicides like trifloxysulfuron, where specific conditions were optimized to achieve an overall yield based on nicotinamide (Zuo Hang-dong, 2010).
Applications in Pharmaceuticals and Agrochemicals
- This compound serves as an important intermediate in the pharmaceutical and agrochemical industries. Its applications in the development of biochemicals and herbicides have been highlighted, along with the current study situation and future trends in these sectors (Li Zheng-xiong, 2004).
Chemical Modifications and Derivatives
- This compound undergoes various chemical transformations, such as halogen shuffling and site-selective electrophilic substitutions. These processes result in the creation of different derivatives, useful in further chemical manipulations and syntheses (F. Mongin et al., 1998).
Antimicrobial and Nematicidal Activities
- Some derivatives synthesized from this compound demonstrate significant antimicrobial and nematicidal activities. These properties are particularly evident in compounds derived from specific aldehydes, indicating potential applications in pest control and antimicrobial treatments (Janardhan Banothu et al., 2015).
Insecticidal Properties
- Derivatives containing the this compound structure may exhibit insecticidal properties. This is particularly relevant for compounds with added pyridine rings, as they are actively used in pesticide discovery (Dongqing Liu et al., 2006).
Molecular Structural and Vibrational Analysis
- The molecular structure and vibrational frequencies of this compound have been characterized using various spectroscopic methods, including FT-IR and NMR. These studies aid in understanding the compound's electronic and molecular properties, which are crucial for its application in different fields (M. Evecen et al., 2017).
Solubility and Reaction Conditions
- Studies on the solubility of this compound in different solvent mixtures provide insights into its physical properties and reactions under various conditions. This information is vital for optimizing reaction conditions in industrial applications (A. Jouyban et al., 2017).
Mecanismo De Acción
Safety and Hazards
The compound is classified under GHS07 for safety. It has hazard statements H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-4-[1-(trifluoromethyl)cyclopropyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3N/c10-7-5-6(1-4-14-7)8(2-3-8)9(11,12)13/h1,4-5H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSARBAZILMBYOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=NC=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803561-59-2 | |
| Record name | 2-chloro-4-[1-(trifluoromethyl)cyclopropyl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



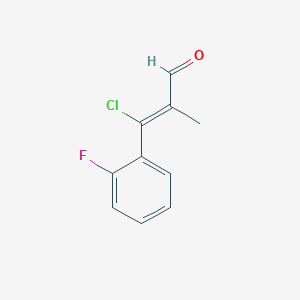
![3-[(3-Chlorophenyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B1434811.png)
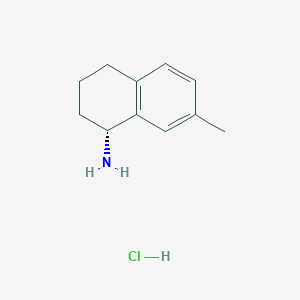
![[2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine](/img/structure/B1434813.png)
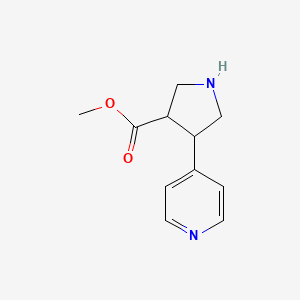

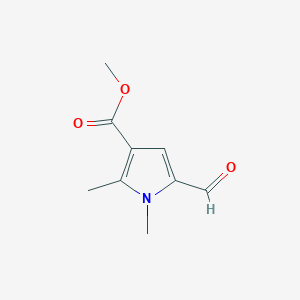
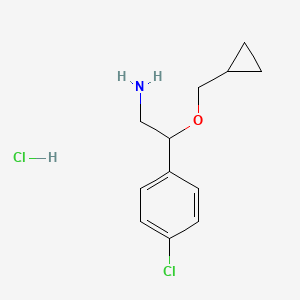
![Methyl 2-{2-[(tert-butoxy)methyl]phenyl}acetate](/img/structure/B1434819.png)

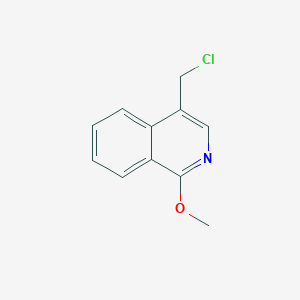
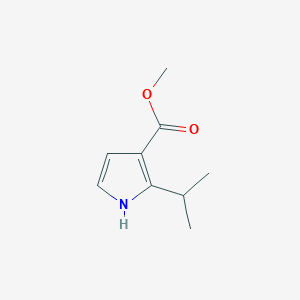
![Dimethyl[2-(4-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1434829.png)
![tert-Butyl 3-cyano-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1434831.png)